molecular formula C10H7ClIS+ B10782380 Tiodonium CAS No. 48136-28-3

Tiodonium

Cat. No.: B10782380
CAS No.: 48136-28-3
M. Wt: 321.59 g/mol
InChI Key: MVHPZGBKMLGXPE-UHFFFAOYSA-N
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Description

Tiodonium chloride (CAS: 38070-41-6) is an iodonium salt with the molecular formula C₁₀H₇Cl₂IS. Its systematic name is p-chlorophenyl-2-thienyliodonium chloride, indicating a structure composed of a central iodine atom bonded to a 4-chlorophenyl group and a 2-thienyl group, with a chloride counterion . Iodonium salts like this compound chloride are widely used in organic synthesis as arylating agents, facilitating the transfer of aryl groups to nucleophiles.

Properties

CAS No.

48136-28-3

Molecular Formula

C10H7ClIS+

Molecular Weight

321.59 g/mol

IUPAC Name

(4-chlorophenyl)-thiophen-2-yliodanium

InChI

InChI=1S/C10H7ClIS/c11-8-3-5-9(6-4-8)12-10-2-1-7-13-10/h1-7H/q+1

InChI Key

MVHPZGBKMLGXPE-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)[I+]C2=CC=C(C=C2)Cl

Origin of Product

United States

Preparation Methods

The synthesis of tiodonium chloride typically involves the oxidation of iodoarenes to the corresponding λ3-iodanes, followed by ligand exchange with arenes or organometallic arenes. This process can be achieved stepwise or in a one-pot reaction. The reaction conditions are usually acidic, although some neutral or basic conditions have been developed . Industrial production methods often utilize scalable electrochemical synthesis, which involves anodic oxidation of iodobiaryls and iodoarene/arene mixtures in a simple undivided electrolysis cell. This method is atom-efficient and generates no chemical waste .

Chemical Reactions Analysis

Tiodonium chloride undergoes various types of chemical reactions, including:

    Oxidation: It can act as an oxidizing agent in organic synthesis.

    Substitution: It participates in electrophilic substitution reactions due to its high electrophilicity.

    Coupling Reactions: It is used in metal-catalyzed and metal-free cross-coupling reactions. Common reagents used in these reactions include molecular iodine, trifluoromethanesulfonic acid, and various organometallic compounds.

Scientific Research Applications

Tiodonium chloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of tiodonium chloride involves its high electrophilicity and superior leaving group ability of iodoarenes. This allows it to act as an efficient arylating agent for a wide range of nucleophiles. In biological systems, its antimicrobial properties are attributed to its ability to inhibit the growth of plaque microflora and reduce acid production by plaque and saliva .

Comparison with Similar Compounds

Structural Analogues: Iodonium Salts

Iodonium salts share a common iodine-centered cationic structure but differ in substituents and counterions. Below is a comparison of tiodonium chloride with two structurally related iodonium salts:

Compound CAS Number Molecular Formula Substituents Applications References
This compound chloride 38070-41-6 C₁₀H₇Cl₂IS 4-chlorophenyl, 2-thienyl, Cl⁻ Organic synthesis, antimicrobial
Diphenyliodonium chloride 1483-72-3 C₁₂H₁₀ClI Two phenyl groups, Cl⁻ Photoinitiators, catalysis Not in evidence
Thianthrenium iodide Not available C₁₂H₉IS₂ Thianthrene ring, I⁻ Radiolabeling, redox chemistry Not in evidence

Key Differences :

  • The thienyl group may also influence solubility and stability .
  • Counterion Impact : Chloride (Cl⁻) in this compound vs. iodide (I⁻) in thianthrenium salts alters solubility and lattice energy, affecting crystallization and handling .

Functional Analogues: Quaternary Ammonium Salts

Quaternary ammonium salts (QAS) share functional similarities with iodonium salts in antimicrobial and surfactant applications:

Compound CAS Number Molecular Formula Structure Applications References
This compound chloride 38070-41-6 C₁₀H₇Cl₂IS Iodonium core with aromatic groups Antimicrobial, synthesis
Benzalkonium chloride 8001-54-5 C₂₇H₄₂ClN N⁺-alkylbenzyl group, Cl⁻ Disinfectant, preservative Not in evidence
Tetradonium bromide Not available Not provided Quaternary ammonium bromide Surfactant, antiseptic

Key Differences :

  • Mechanism : Iodonium salts like this compound act via aryl group transfer or redox activity, whereas QAS disrupt microbial membranes through cationic surfactant action .
  • Stability : Iodonium salts are more sensitive to light and moisture compared to thermally stable QAS .

Research Findings and Data Gaps

  • Synthetic Utility : this compound’s chlorophenyl-thienyl structure enables regioselective arylations in cross-coupling reactions, though direct comparative studies with diphenyliodonium salts are absent in the provided evidence .
  • Toxicity: Limited data exist on this compound’s toxicological profile. In contrast, benzalkonium chloride has well-documented toxicity thresholds (e.g., LD₅₀ in rodents: 330 mg/kg) .
  • Analytical Methods : Techniques like ICP-MS or X-ray crystallography (implied in ) could differentiate this compound from analogues based on iodine content or structural motifs.

Tables Referenced :

  • Table 1: Structural comparison of iodonium salts.
  • Table 2: Functional comparison with quaternary ammonium salts.

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